3-Bromocyclopent-1-ene-1-carbonitrile
Description
3-Bromocyclopent-1-ene-1-carbonitrile is a brominated cyclopentene derivative featuring a nitrile group at the 1-position and a bromine atom at the 3-position. The compound’s structure combines the reactivity of an electron-deficient cyclopentene ring with the polar nitrile group, making it a versatile intermediate in organic synthesis. Its applications may include use in cross-coupling reactions, agrochemical synthesis, or as a precursor for pharmaceuticals.
Properties
Molecular Formula |
C6H6BrN |
|---|---|
Molecular Weight |
172.02 g/mol |
IUPAC Name |
3-bromocyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6H6BrN/c7-6-2-1-5(3-6)4-8/h3,6H,1-2H2 |
InChI Key |
VIJFDNKQXWCYTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC1Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 3-Bromocyclopent-1-ene-1-carbonitrile and analogous compounds from the evidence:
Key Observations :
- Ring Strain vs. Stability : The cyclopropene in is highly strained, favoring ring-opening reactions, whereas the cyclopentene derivatives (target compound and ) exhibit greater stability for electrophilic substitutions .
- Functional Group Reactivity : The nitrile group in the target compound and Compound 1L enables nucleophilic additions (e.g., hydrolysis to carboxylic acids), while the ester in is more prone to hydrolysis under basic conditions .
- Electronic Effects : The electron-withdrawing nitrile group in the target compound likely increases the electrophilicity of the brominated carbon, facilitating Suzuki or Ullmann coupling reactions compared to the ester analog .
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